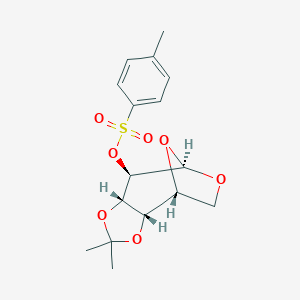

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose

Description

Properties

IUPAC Name |

[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGAFSDLQODLRO-GZBLMMOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H]([C@H]4CO[C@@H]2O4)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501125884 | |

| Record name | β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81028-98-0 | |

| Record name | β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81028-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081028980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-anhydro-3,4-O-isopropylidene)-β-D-galactopyranose toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Comparison of Classical and Modern Synthesis Methods

Reaction Mechanisms and Stereochemical Considerations

The synthesis of 1,6-anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose hinges on precise stereochemical control during protective group installation and sulfonate formation.

Isopropylidene Protection

The 3,4-O-isopropylidene group is introduced via acid-catalyzed acetal formation, typically using acetone and a catalytic amount of sulfuric acid. This step selectively protects the cis-diol at C3 and C4, leaving the C2 hydroxyl group exposed for subsequent tosylation.

Tosylation at C2

Tosylation involves nucleophilic attack of the C2 hydroxyl oxygen on the electrophilic sulfur atom of TsCl. Pyridine neutralizes the generated HCl, shifting the equilibrium toward product formation. The bulky isopropylidene group directs tosylation to the less hindered C2 position, ensuring regioselectivity.

1,6-Anhydro Bridge Formation

Intramolecular nucleophilic displacement of the tosyl group by the C6 hydroxyl oxygen results in cyclization, forming the 1,6-anhydro bridge. This step requires alkaline conditions (e.g., NaOH/MeOH), which deprotonate the C6 hydroxyl, enhancing its nucleophilicity.

Optimization Strategies and Challenges

Reagent Stoichiometry

Modern protocols emphasize using 2–2.5 equivalents of TsCl to ensure complete tosylation at C2 while minimizing ditosylation byproducts. Excess TsCl (>3 eq.) leads to over-sulfonation, complicating purification.

Chemical Reactions Analysis

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Analytical Applications

HPLC Detection of Chiral Compounds

1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose is widely used in High-Performance Liquid Chromatography (HPLC) for the detection and evaluation of chiral compounds. Its unique structural properties allow it to act as a chiral selector in chromatographic processes.

Case Study: Chiral Resolution

A study by Reitsma et al. (1986) demonstrated the effectiveness of this compound in resolving enantiomers of various chiral drugs using HPLC with a laser-based chiroptical detector. The results indicated high selectivity and efficiency in separating the enantiomers, which is crucial for pharmaceutical applications where the efficacy and safety of drugs can vary significantly between enantiomers .

Pharmaceutical Applications

Synthesis of Glycosides

The compound serves as an important intermediate in the synthesis of glycosides and other carbohydrate derivatives. Its ability to undergo selective reactions makes it valuable in creating complex carbohydrate structures that have potential therapeutic effects.

Example: Antiviral Agents

Research has shown that derivatives synthesized from 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose exhibit antiviral properties. For instance, compounds derived from this structure have been investigated for their effectiveness against viral infections such as HIV and influenza .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose involves its interaction with specific molecular targets and pathways. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with chiral centers, making it useful in chiral compound detection and evaluation .

Comparison with Similar Compounds

Physical Properties :

| Property | Value | |

|---|---|---|

| Molecular formula | C₁₆H₂₀O₇S | |

| Molecular weight | 356.39 g/mol | |

| Melting point | 117–118°C | |

| Boiling point | 491.3 ± 45.0 °C (predicted) | |

| Solubility | Slightly soluble in chloroform |

Structural Comparison

| Compound Name | Key Structural Features | CAS Number |

|---|---|---|

| 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-β-D-galactopyranose | 1,6-Anhydro bridge, 3,4-isopropylidene, 2-tosyl | 81028-98-0 |

| 1,6-Anhydro-3,4-O-furfurylidene-β-D-galactopyranose | 1,6-Anhydro bridge, 3,4-furfurylidene (heterocyclic) | Not reported |

| 1,6:3,4-Dianhydro-2-azido-2-deoxy-β-D-galactopyranose | 1,6- and 3,4-dianhydro bridges, 2-azido | Not reported |

| 1,6-Anhydro-2,3,4-tris-O-(phenylmethyl)-β-D-galactopyranose | 1,6-Anhydro bridge, 2,3,4-benzyl ethers | 29704-64-1 |

Key Differences :

- Protecting Groups: The isopropylidene group in the target compound is acid-labile, while benzyl ethers (e.g., tris-O-benzyl derivative) require hydrogenolysis for removal .

- Reactivity : The tosyl group enhances nucleophilic substitution, whereas azido or furfurylidene groups enable click chemistry or pyrolysis-derived reactions .

Reactivity and Stability

Q & A

Q. Critical Reaction Conditions :

- Temperature : Tosylation is exothermic; maintaining 0–5°C prevents side reactions.

- Solvents : Anhydrous pyridine or DMF ensures efficient TsCl activation.

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity during protection steps.

Yield and stereochemistry depend on solvent polarity, reaction time, and purification methods (e.g., column chromatography). Evidence from analogous compounds suggests that incomplete isopropylidene protection can lead to byproducts requiring rigorous characterization (e.g., NMR, HPLC) .

Basic: How do protecting groups like isopropylidene and tosyl affect the reactivity of the galactopyranose ring in subsequent transformations?

Answer:

- Isopropylidene (3,4-O) :

- Blocks hydroxyl groups at C3 and C4, directing nucleophilic attacks to the more accessible C2 position.

- Stabilizes the chair conformation, reducing ring flexibility and influencing stereochemical outcomes in glycosylation or oxidation reactions .

- Tosyl (C2) :

- Acts as a leaving group (excellent mesylate analog) for nucleophilic substitutions (e.g., azide, thiol, or amine introduction).

- Enhances electron-withdrawing effects, activating adjacent positions for further functionalization (e.g., C1 for glycosidic bond formation) .

Advanced: What computational methods can predict the regioselectivity of nucleophilic substitutions at the tosyl group in this compound?

Answer:

- Density Functional Theory (DFT) : Models transition states to predict activation energies for substitution pathways (e.g., SN2 vs. SN1 mechanisms).

- Reaction Path Search Algorithms : Identify low-energy pathways for tosylate displacement, accounting for steric hindrance from the isopropylidene group.

- Molecular Dynamics (MD) : Simulates solvent effects and conformational changes influencing reactivity.

For example, studies on similar tosylated sugars show that bulky nucleophiles favor SN1 mechanisms due to steric clashes in the SN2 transition state. Computational guidance can prioritize experimental conditions (e.g., polar aprotic solvents for SN2) .

Advanced: How can copolymerization studies with analogous anhydrosugar derivatives inform the reactivity of this compound in polymer synthesis?

Answer:

Copolymerization of 1,6-anhydrogalactose derivatives (e.g., TXGal) with mannose analogs (e.g., TBMan) reveals stark reactivity differences. For example:

- Reactivity Ratios : TBMan (r₂ = 38) is ~100× more reactive than TXGal (r₁ = 0.37), attributed to steric and electronic effects of substituents .

- Implications for Target Compound :

- The tosyl group’s electron-withdrawing nature may reduce cationic ring-opening polymerization (CROP) rates.

- Steric bulk at C2 could inhibit chain propagation, favoring shorter oligomers.

Table 1 : Copolymerization Reactivity Ratios (from )

| Monomer Pair | r₁ (Galactose Derivative) | r₂ (Mannose Derivative) |

|---|---|---|

| TXGal + TBMan | 0.37 ± 0.15 | 38 ± 4 |

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR :

- Anomeric proton (C1) appears as a doublet at δ 5.2–5.5 ppm (J = 3–4 Hz, β-configuration).

- Tosyl methyl groups resonate as a singlet at δ 2.4 ppm.

- IR Spectroscopy : Confirms tosyl group via S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹.

- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₂₀O₈S) with exact mass matching [M+Na]⁺.

- X-ray Crystallography : Resolves stereochemistry and ring conformation in crystalline form (e.g., isopropylidene puckering) .

Advanced: What strategies mitigate competing side reactions during the removal of the isopropylidene protecting group under acidic conditions?

Answer:

- Controlled Acid Hydrolysis : Use dilute HCl (0.1 M) in aqueous THF at 25°C to avoid over-acidification, which can degrade the 1,6-anhydro bridge.

- Selective Scavengers : Add NaHCO₃ to quench excess acid post-deprotection.

- Monitoring by TLC : Track deprotection progress to terminate reactions at >95% conversion, minimizing byproducts like ring-opened aldehydes .

Basic: How does the 1,6-anhydro bridge influence the conformational stability of the galactopyranose ring compared to non-anhydro derivatives?

Answer:

The 1,6-anhydro bridge locks the galactopyranose in a rigid ¹C₄ chair conformation , reducing ring puckering flexibility. This contrasts with non-anhydro derivatives, which adopt multiple conformations (e.g., ⁴C₁). The constrained structure:

- Enhances thermal stability (Tₘ > 150°C vs. ~100°C for non-anhydro analogs).

- Reduces solubility in polar solvents (e.g., water) due to decreased hydrogen bonding .

Advanced: How can statistical experimental design optimize reaction parameters in the synthesis of this compound to address yield inconsistencies?

Answer:

Design of Experiments (DoE) :

- Factors : Temperature, solvent ratio (acetone/H₂O), catalyst concentration.

- Response Surface Methodology (RSM) : Identifies optimal conditions for isopropylidene protection (e.g., 40°C, 3:1 acetone/H₂O, 0.5% H₂SO₄).

- Taguchi Methods : Reduces variability in tosylation by testing orthogonal arrays (e.g., 4 factors at 3 levels).

Case Study : A study on similar carbohydrates achieved 85% yield improvement by optimizing TsCl equivalents (1.2 eq.) and reaction time (2 h) .

Advanced: What are the mechanistic implications of the tosyl group's leaving ability in glycosylation reactions compared to other sulfonates?

Answer:

- Tosyl vs. Triflate :

- Tosyl (pKa ~ -2): Moderate leaving ability; requires nucleophilic catalysts (e.g., DMAP) for efficient displacement.

- Triflate (pKa ~ -15): Superior leaving group but hydrolytically unstable.

- SN2 Dominance : The tosyl group’s rigidity favors backside attack in SN2 mechanisms, whereas triflates may proceed via SN1.

- Side Reactions : Tosylates are prone to elimination under basic conditions, forming glycal byproducts. Pre-activation with TBAF (tetrabutylammonium fluoride) mitigates this .

Basic: What are the documented challenges in achieving high enantiomeric purity during the synthesis of this compound, and how are they addressed?

Answer:

- Racemization at C2 : Tosylation can invert configuration if SN1 mechanisms dominate. Use of chiral auxiliaries (e.g., (-)-sparteine) or low-polarity solvents (e.g., toluene) preserves β-configuration.

- Chiral Chromatography : Final purification via chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, achieving >99% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.